molecular formula C6H13ClO2 B8265752 (2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol

(2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol

Cat. No.: B8265752
M. Wt: 152.62 g/mol
InChI Key: GQPJSBQMFFGZAU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol typically involves the reaction of 1-chloro-2-propanol with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted alcohols or amines.

Scientific Research Applications

(2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-chloro-3-propan-2-yloxypropan-2-ol: The enantiomer of the compound with opposite stereochemistry.

    1-chloro-2-propanol: A related compound without the isopropyl group.

    3-chloro-1-propanol: Another related compound with a different substitution pattern.

Uniqueness

(2R)-1-Chloro-3-(propan-2-yloxy)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its selective interactions with molecular targets make it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-1-chloro-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJSBQMFFGZAU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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